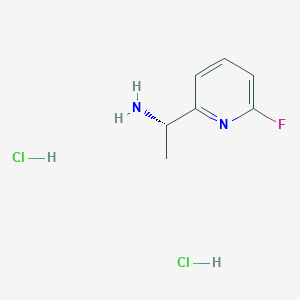
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Esterification: Picolinic acid is esterified to form methyl picolinate.
Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .
Eigenschaften
Molekularformel |
C14H14ClFN2O2 |
|---|---|
Molekulargewicht |
296.72 g/mol |
IUPAC-Name |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H |
InChI-Schlüssel |
GDFSNRJZGCPVNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



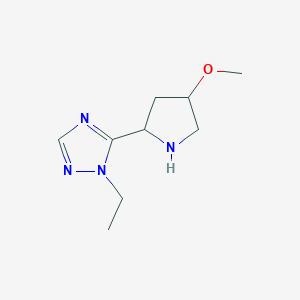
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
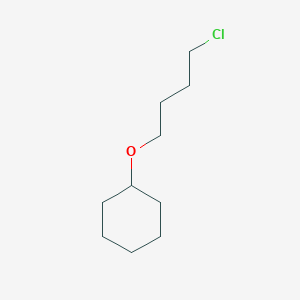
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

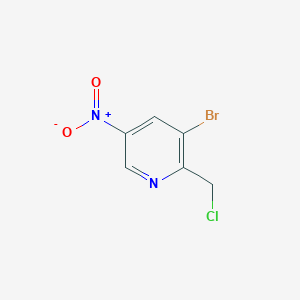
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
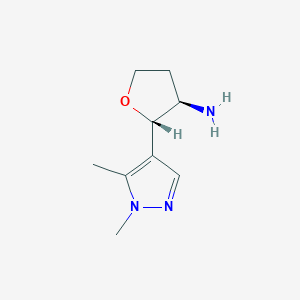
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)

